molecular formula C12H13FO2 B14188988 Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate CAS No. 834155-49-6

Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate

Cat. No.: B14188988
CAS No.: 834155-49-6
M. Wt: 208.23 g/mol
InChI Key: MMHWPHDUTLJVFU-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a fluoro-substituted styrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the fluoro substituent, which may result in different reactivity and biological activity.

    Methyl 2-fluoro-1-phenylcyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Fluoro-1-phenylcyclopropane-1-carboxylic acid: The carboxylic acid analog of the compound.

Uniqueness

This compound is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The combination of the cyclopropane ring and the fluoro substituent provides a distinct profile that can be exploited in various applications.

Properties

CAS No.

834155-49-6

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl 2-fluoro-1-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)12(8-10(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

MMHWPHDUTLJVFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1F)C2=CC=CC=C2

Origin of Product

United States

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